Arachidonyl-coa

Description

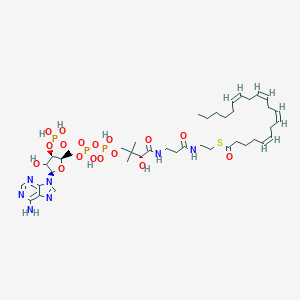

Arachidonyl-CoA (C20:4n-6) is the coenzyme A (CoA)-activated form of arachidonic acid (ARA), a polyunsaturated fatty acid (PUFA) critical for membrane phospholipid synthesis and eicosanoid signaling. Structurally, it is defined as 5Z,8Z,11Z,14Z-eicosatetraenoyl-CoA (LM ID: LMFA07050288) with a molecular weight of 1053.34 g/mol . This compound is synthesized via elongation and desaturation of linoleoyl-CoA (C18:2n-6) through enzymes such as fatty acid desaturase 1 (FADS1/Δ5-desaturase) and elongation of very long-chain fatty acids proteins (ELOVL2/5) . Once formed, it serves as a substrate for phospholipid remodeling (e.g., phosphatidylcholine, phosphatidylinositol) and is hydrolyzed by acyl-CoA thioesterases (ACOTs) to release free ARA, a precursor for prostaglandins and leukotrienes . Dysregulation of this compound metabolism is implicated in cancer, neurodegenerative diseases, and inflammation .

Structure

2D Structure

Properties

CAS No. |

17046-56-9 |

|---|---|

Molecular Formula |

C41H66N7O17P3S |

Molecular Weight |

1054 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |

InChI |

InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |

InChI Key |

JDEPVTUUCBFJIW-YQVDHACTSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

physical_description |

Solid |

Synonyms |

arachidonoyl-CoA arachidonoyl-coenzyme A arachidonyl-CoA arachidonyl-coenzyme A coenzyme A, arachidonyl- |

Origin of Product |

United States |

Scientific Research Applications

Cellular Signaling and Metabolism

Arachidonyl-CoA plays a pivotal role in cellular signaling pathways. It is involved in the synthesis of eicosanoids, which are signaling molecules that mediate inflammatory responses and other physiological processes. The enzyme arachidonoyl-CoA synthetase catalyzes the conversion of arachidonic acid to this compound, which is crucial for the production of prostaglandins and leukotrienes.

- Fatty Acid Specificity : Research has shown that arachidonoyl-CoA synthetase exhibits specific substrate preferences, indicating that variations in fatty acid structure can influence enzyme activity. For instance, the presence of double bonds significantly affects the inhibition and activation of this enzyme .

Membrane Dynamics

The interaction of this compound with membrane proteins is essential for various cellular functions. Notably, studies have demonstrated that the BAR domain of endophilin-A1 binds to this compound, facilitating membrane remodeling processes. This binding is crucial for the formation of lipid micelles and the stabilization of membrane curvature.

- Structural Studies : Small-angle X-ray scattering (SAXS) has been employed to investigate the structural dynamics of endophilin-A1 in complex with this compound. These studies revealed that this interaction leads to the formation of higher-order complexes, which are vital for membrane trafficking and fusion events .

Implications in Disease Mechanisms

The dysregulation of this compound metabolism has been linked to various diseases, including cardiovascular diseases and inflammatory disorders. The ability of this compound to modulate inflammatory pathways makes it a target for therapeutic interventions.

- Myeloid-Specific Deficiency Studies : Recent studies have shown that deficiency in long-chain acyl-CoA synthetase 4 (ACSL4), which affects arachidonic acid incorporation into phospholipids, can lead to altered immune responses and inflammation . This suggests that manipulating this compound levels could have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arachidonyl-CoA belongs to the PUFA-CoA family, which includes precursors and derivatives with distinct chain lengths and double-bond configurations. Key structural analogs are:

Dihomo-γ-Linolenoyl-CoA (C20:3n-6)

- Structure : 20-carbon PUFA-CoA with three double bonds (8Z,11Z,14Z).

- Biosynthesis: Synthesized from linoleoyl-CoA (C18:2n-6) via ELOVL5 elongation and FADS2-mediated Δ8-desaturation .

- Role : Precursor for this compound in the PUFA pathway. Lower abundance in tissues compared to this compound.

- Associated Pathways: Eicosanoid synthesis and phospholipid asymmetry .

Eicosapentaenoyl-CoA (EPA-CoA, C20:5n-3)

- Structure : 20-carbon PUFA-CoA with five double bonds (5Z,8Z,11Z,14Z,17Z).

- Biosynthesis: Derived from α-linolenoyl-CoA (C18:3n-3) via elongation and desaturation by ELOVL2/5 and FADS1 .

- Role : Precursor for anti-inflammatory mediators (e.g., resolvins) and competitor with this compound for phospholipid incorporation.

- Clinical Relevance : Higher EPA-CoA levels correlate with reduced cardiovascular risk .

Table 1: Structural Comparison of PUFA-CoA Derivatives

| Compound | Chain Length | Double Bonds | Key Enzymes | Biological Role |

|---|---|---|---|---|

| This compound (C20:4n-6) | C20 | 4 (5Z,8Z,11Z,14Z) | FADS1, ELOVL2/5 | Pro-inflammatory signaling, membrane remodeling |

| Dihomo-γ-linolenoyl-CoA (C20:3n-6) | C20 | 3 (8Z,11Z,14Z) | ELOVL5, FADS2 | This compound precursor |

| EPA-CoA (C20:5n-3) | C20 | 5 (5Z,8Z,11Z,14Z,17Z) | ELOVL2, FADS1 | Anti-inflammatory mediator synthesis |

Comparison with Functionally Similar Compounds

This compound interacts with enzymes and inhibitors that modulate lipid metabolism:

Triacsin C

This compound Ethyl Ester

- Function : Inhibits this compound synthetase (Ki = 14 μM in human platelets) .

- Advantage : Enhanced lipophilicity compared to free ARA, improving membrane permeability .

- Application: Used to investigate AA release and eicosanoid pathways .

Table 2: Functional Analogs and Inhibitors

| Compound | Target Enzyme | Mechanism of Action | Biological Impact |

|---|---|---|---|

| Triacsin C | This compound synthetase | Competitive inhibition | Reduces phospholipid synthesis, induces apoptosis |

| This compound ethyl ester | This compound synthetase | Non-competitive inhibition | Blocks AA release, anti-inflammatory effects |

Key Enzymes and Pathways Involving this compound

ACOT7

ACSL4

MBOAT7

- Role: Catalyzes this compound transfer to lysophosphatidylinositol (LPI), creating AA-PI species .

- Disease Association: Promotes clear-cell renal carcinoma progression via membrane asymmetry .

Clinical and Research Implications

- Cancer : this compound metabolism is hijacked in TNBC and GBM for pro-inflammatory signaling .

- Neurodegeneration : ACOT7 dysregulation alters AA availability, impacting neuronal survival .

- Therapeutic Targets : Inhibitors of ACSL4, MBOAT7, and ACOT7 are under investigation for cancer and metabolic disorders .

Preparation Methods

Subcellular Localization and Enzyme Activity

Arachidonoyl-CoA is synthesized via long-chain acyl-CoA synthetase (ACSL), which catalyzes the ATP-dependent ligation of arachidonic acid to coenzyme A. Studies across mammalian systems reveal that microsomal fractions exhibit the highest ACSL activity. For instance, in rat cerebral homogenates, microsomes demonstrated 4–6 times greater synthesis rates for arachidonoyl-CoA compared to whole homogenates. Similarly, retinal microsomes from frogs showed the highest species-specific activity, with arachidonoyl-CoA synthesis rates 2–4 times higher than docosahexaenoyl-CoA.

Synaptic plasma membranes, however, displayed reduced efficiency, synthesizing arachidonoyl-CoA at half the rate of homogenates. This disparity underscores the importance of subcellular fractionation in optimizing yield.

Kinetic Parameters and Substrate Specificity

The enzyme exhibits distinct kinetic properties for arachidonic acid. In bovine retinal membranes, the apparent for arachidonate is , with a of . Docosahexaenoic acid, in contrast, has a lower () but a reduced (), reflecting preferential activation of arachidonate.

| Parameter | Arachidonic Acid | Docosahexaenoic Acid |

|---|---|---|

| 40 | 9.84 | |

| 13.3 | 5.26 | |

| Table 1: Kinetic parameters of long-chain acyl-CoA synthetase in bovine retinal membranes. |

The presence of Triton X-100 (0.1%) alters enzyme behavior, reducing and for docosahexaenoic acid to and , respectively, while leaving arachidonoyl-CoA synthesis unaffected. This suggests detergent-mediated modulation of substrate accessibility.

Species and Tissue Variability in Synthesis Efficiency

Comparative Analysis Across Species

Frog retinal microsomes exhibit unparalleled ACSL activity, synthesizing arachidonoyl-CoA at rates 60% higher than mammalian counterparts. Rodent models, particularly rats, show robust activity in cerebral and cerebellar homogenates, whereas human retinal membranes demonstrate moderate efficiency, likely due to evolutionary differences in lipid retention mechanisms.

Tissue-Specific Synthesis Rates

Brain regions display marked variability. In rats undergoing bicuculline-induced seizures, cerebral microsomal arachidonoyl-CoA synthesis surged by 3–5 times compared to controls, highlighting metabolic plasticity under stress. Conversely, rod outer segments—rich in arachidonate-containing phospholipids—exhibit minimal ACSL activity (4–7% of total retinal activity), implying limited thioester-mediated acyl chain turnover.

Biochemical Optimization of Synthesis Protocols

Cofactor and Buffer Requirements

Optimal synthesis requires ATP () and CoA () at physiological pH (7.4). Magnesium ions () are indispensable, acting as cofactors for ATP binding. Omitting reduces activity by over 90%.

Detergent and Temperature Effects

Triton X-100 enhances docosahexaenoyl-CoA synthesis in synaptic plasma membranes by 150% but has negligible effects on arachidonoyl-CoA. Arrhenius plots reveal transition temperatures of for arachidonate activation, with activation energies dropping from (below ) to (above ).

Chemical Synthesis and Purification Strategies

Q & A

Basic: How should researchers design experiments to study the enzymatic activity of Arachidonyl-CoA in lipid metabolism?

Methodological Answer:

Experimental design should prioritize in vitro assays (e.g., enzyme kinetics using purified acyl-CoA synthetases) coupled with LC-MS/MS for quantitative analysis of this compound levels. Controls must include substrate-free and enzyme-free conditions to isolate background noise. For reproducibility, pre-experimental power analyses should determine sample sizes, and protocols must specify buffer compositions (e.g., pH, ionic strength) and incubation times to minimize variability .

Basic: What are the best practices for validating this compound quantification methods in heterogeneous biological samples?

Methodological Answer:

Validation requires:

- Calibration curves using synthetic this compound standards spiked into matched matrices (e.g., plasma, tissue homogenates).

- Recovery experiments to assess extraction efficiency (e.g., >80% recovery via solid-phase extraction).

- Inter-day/intra-day precision tests with CV ≤15%.

- Cross-validation using orthogonal methods (e.g., radiometric assays vs. LC-MS/MS) to confirm specificity .

Advanced: How can researchers resolve contradictions in reported this compound binding affinities across studies?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., temperature, cofactor concentrations). A meta-analysis using the Paule-Mandel estimator for between-study variance (τ²) and I² statistics to quantify heterogeneity is recommended . If I² >50%, subgroup analyses (e.g., separating membrane-bound vs. soluble enzymes) or sensitivity analyses excluding outliers should be performed. Experimental replication under standardized conditions (e.g., 37°C, 5 mM ATP) is critical .

Advanced: What analytical frameworks are suitable for modeling this compound’s role in eicosanoid synthesis pathways?

Methodological Answer:

Use dynamic flux balance analysis (dFBA) to integrate metabolomics data with kinetic parameters of COX-1/COX-2 enzymes. For spatial resolution, compartmentalized models (e.g., ER vs. cytoplasmic pools) should account for subcellular localization of this compound synthetases. Model validation requires comparing simulated vs. experimental prostaglandin output under varying substrate concentrations .

Basic: How to systematically review literature on this compound’s interactions with nuclear receptors (e.g., PPAR-γ)?

Methodological Answer:

- Search Strategy: Use Boolean operators in PubMed/Web of Science (e.g., "this compound" AND "PPAR-gamma" NOT "mass production") .

- Screening: Apply PRISMA guidelines with two independent reviewers.

- Data Extraction: Tabulate dissociation constants (Kd), assay types (e.g., SPR, ITC), and cellular models (e.g., hepatocytes vs. adipocytes) .

Advanced: What statistical methods address batch effects in multi-omics studies of this compound metabolism?

Methodological Answer:

- ComBat or SVA for batch correction in transcriptomics data.

- Mixed-effects models to separate biological variability from technical noise in lipidomics datasets.

- Pathway enrichment analysis (e.g., MetaboAnalyst 5.0) to identify conserved regulatory nodes across batches .

Basic: How to ensure data quality and reproducibility in this compound tracer studies?

Methodological Answer:

Adhere to ALCOA+ principles:

- Attributable : Raw data logs must timestamp operator and instrument IDs.

- Legible : Use electronic lab notebooks (ELNs) with audit trails.

- Contemporaneous : Record isotopic tracer (e.g., ¹⁴C-Arachidonate) dilution rates immediately after measurement .

Advanced: What computational tools predict this compound’s interactions with novel protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with flexible side-chain sampling for acyl-binding pockets.

- MD simulations : Run ≥100 ns trajectories in CHARMM36m to assess binding stability.

- Validation : Compare predicted ΔG values with experimental ITC data .

Basic: How to optimize protocols for isolating this compound from low-abundance cell populations?

Methodological Answer:

- Extraction : Acidify samples with 0.1% formic acid to stabilize labile thioester bonds.

- Enrichment : Use immunoprecipitation with anti-CoA antibodies or boronate-affinity chromatography.

- Sensitivity : Employ nano-LC systems with ion mobility separation to enhance detection limits .

Advanced: How to integrate this compound metabolomics data with transcriptomic profiles in single-cell studies?

Methodological Answer:

- Data Integration : Apply MOFA+ or Seurat WNN to align CoA-metabolite levels with scRNA-seq clusters.

- Causal Inference : Use NicheNet to predict ligand-receptor interactions driving this compound flux.

- Validation : Spatially resolve metabolites via MALDI-TOF imaging in tandem with smFISH for ACSL4 mRNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.